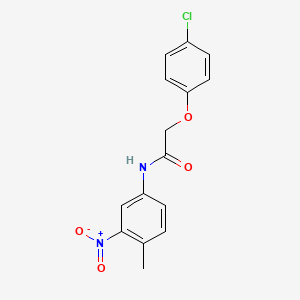
ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate is not fully understood. However, it has been proposed that this compound inhibits the activity of key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. Additionally, it has been suggested that Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes in vitro. Additionally, Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate has been shown to reduce the expression of pro-inflammatory cytokines and to increase the expression of anti-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate has been shown to exhibit strong absorbance in the visible region of the electromagnetic spectrum, making it a potential candidate for photodynamic therapy. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate. One direction is the development of novel synthesis methods that can produce higher yields of this compound. Another direction is the exploration of the potential therapeutic applications of Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate, particularly in the field of cancer therapy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential advantages and limitations for various experimental settings.
Métodos De Síntesis
The synthesis of Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate has been achieved using various methods. One of the most commonly used methods involves the reaction of ethyl cyanoacetate with benzylamine, followed by the addition of 2-amino-4-hydroxy-6-methylpyrimidine and the subsequent hydrolysis of the resulting intermediate. Another method involves the reaction of ethyl cyanoacetate with benzylamine, followed by the addition of 2,4-dihydroxypyrimidine and the subsequent hydrolysis of the resulting intermediate. These methods have been optimized to produce high yields of Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anticancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, as it reduces the production of inflammatory cytokines in vitro. Additionally, Ethyl 2-(benzylamino)-4-hydroxy-5-pyrimidinecarboxylate has been studied for its potential use as a photosensitizer in photodynamic therapy, as it exhibits strong absorbance in the visible region of the electromagnetic spectrum.
Propiedades
IUPAC Name |
ethyl 2-(benzylamino)-6-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-13(19)11-9-16-14(17-12(11)18)15-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTXGJNOINUZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

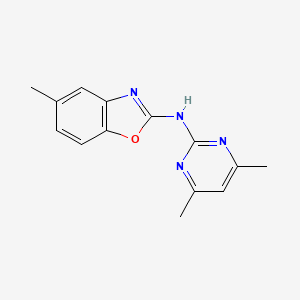
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5792584.png)
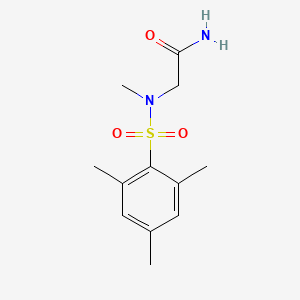
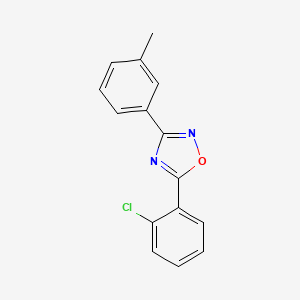
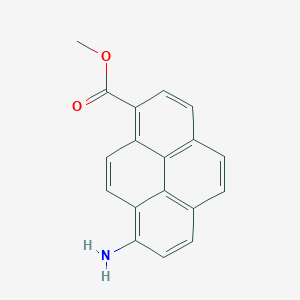
![N-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5792597.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5792616.png)
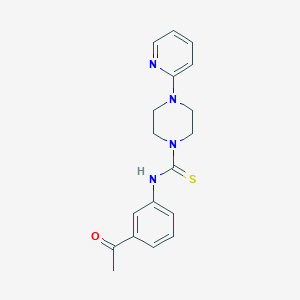
![ethyl 2-methyl-9-propyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5792625.png)
![2-benzyl-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5792627.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide](/img/structure/B5792643.png)
![3-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5792647.png)
![2-amino-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5792654.png)
